(pentane-2,4-dionato-O,O')rubidium
Description
The exact mass of the compound Rubidium-2,4-pentanedionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
66169-93-5 |
|---|---|
Molecular Formula |
C5H7O2.Rb C5H7O2R |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
pentane-2,4-dione;rubidium(1+) |
InChI |
InChI=1S/C5H7O2.Rb/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 |
InChI Key |
JEUVQIAFCDULSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)[O-].[Rb+] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Synthetic Methodologies for Rubidium 2,4 Pentanedionate and Its Derivatives
Conventional Solution-Phase Synthetic Routes
Traditional methods for synthesizing rubidium-2,4-pentanedionate are typically carried out in a liquid phase, relying on straightforward acid-base or metathesis reactions. These routes are well-established for a wide range of metal acetylacetonates (B15086760). wikipedia.orgscribd.com
A primary and direct method for preparing rubidium-2,4-pentanedionate involves the reaction of rubidium hydroxide (B78521) (RbOH) with acetylacetone (B45752) (C₅H₈O₂). google.comgoogle.com Acetylacetone is a β-diketone that exhibits keto-enol tautomerism and can act as a weak acid, readily donating a proton from the central carbon atom in the presence of a base. scribd.commagritek.com
The reaction with rubidium hydroxide is an acid-base neutralization where the hydroxide ion deprotonates the acetylacetone to form the acetylacetonate (B107027) anion (acac⁻) and water. nanotrun.com The rubidium cation (Rb⁺) then combines with the acetylacetonate anion to form the salt, rubidium-2,4-pentanedionate. The general equation for this reaction is:
RbOH + C₅H₈O₂ → Rb(C₅H₇O₂) + H₂O
This process is favored as it can be driven to completion and often yields a high-purity product. google.com The reaction is typically performed by reacting a stoichiometric amount of the rubidium hydroxide with acetylacetone. google.com
Alternative rubidium precursors, such as rubidium carbonate (Rb₂CO₃) or rubidium oxide (Rb₂O), can also be employed in the synthesis. google.comgoogle.com The use of rubidium carbonate is a common strategy for synthesizing alkali metal β-diketonates. researchgate.net When rubidium carbonate is used, the reaction with acetylacetone proceeds as follows, producing carbon dioxide and water as byproducts:
Rb₂CO₃ + 2C₅H₈O₂ → 2Rb(C₅H₇O₂) + H₂O + CO₂
Similarly, rubidium oxide can be reacted with acetylacetone to yield the desired product and water:
Rb₂O + 2C₅H₈O₂ → 2Rb(C₅H₇O₂) + H₂O
These methods are also based on the acidic nature of acetylacetone reacting with a basic precursor. The choice of precursor may depend on factors such as cost, availability, and reactivity. google.comarchive.org
Solvents play a critical role in conventional solution-phase syntheses by dissolving the reactants and facilitating their interaction. For the synthesis of related alkali metal β-diketonates, various organic solvents have been utilized. For instance, in the synthesis of rubidium hexafluoroacetylacetonate, a derivative, solvents like ethyl acetate (B1210297) and chloroform (B151607) have been employed. researchgate.net
In the broader context of metal acetylacetonate synthesis, a range of solvents including water, methanol, and dichloromethane (B109758) are commonly used. magritek.comsemanticscholar.org The selection of a suitable solvent depends on the solubility of both the rubidium precursor and the final product. In some cases, the reaction can be carried out in an aqueous solution, particularly when using water-soluble precursors like rubidium hydroxide. google.com The product, if less soluble in the reaction medium, can then be isolated via precipitation and filtration.
Table 1: Conventional Synthetic Routes for Rubidium-2,4-pentanedionate
| Precursor | General Reaction | Byproducts | Typical Solvents |
|---|---|---|---|
| Rubidium Hydroxide (RbOH) | RbOH + Hacac → Rb(acac) + H₂O | Water | Water, Alcohols |
| Rubidium Carbonate (Rb₂CO₃) | Rb₂CO₃ + 2Hacac → 2Rb(acac) + H₂O + CO₂ | Water, Carbon Dioxide | Water, Ethyl Acetate |
| Rubidium Oxide (Rb₂O) | Rb₂O + 2Hacac → 2Rb(acac) + H₂O | Water | Aprotic Solvents |
Advanced and Green Synthetic Approaches
In line with the principles of green chemistry, recent developments have focused on creating more efficient and environmentally friendly synthetic methods. These approaches aim to reduce waste, eliminate the use of hazardous solvents, and lower energy consumption. acs.orgijprt.org
Solid-phase synthesis offers a significant green advantage by minimizing or eliminating the need for solvents. researchgate.net This technique, often involving mechanochemical activation, has been successfully applied to the synthesis of other metal acetylacetonates, such as iron(III) acetylacetonate. researchgate.net In this method, the solid reactants are ground together in a ball mill, and the mechanical energy initiates the chemical reaction. researchgate.net
A potential solid-phase route for rubidium-2,4-pentanedionate would involve the direct reaction of a solid rubidium precursor (e.g., RbOH or Rb₂CO₃) with acetylacetone, possibly with gentle heating to facilitate the reaction. nanotrun.com This approach, described as a "robust phase method," relies on the acid-base reaction between the solid base and liquid acetylacetone. nanotrun.com Such solvent-free conditions reduce the generation of liquid waste and can simplify product purification.
A key focus in modern synthesis is the development of environmentally benign processes. For the production of metal acetylacetonates, including the rubidium salt, processes have been patented that are described as economical and environmentally friendly. google.comgoogle.com These methods emphasize reacting a metal hydroxide, hydrated oxide, or oxide with a stoichiometric amount of acetylacetone, crucially in the absence of organic solvents and buffers. google.comgoogle.com
The advantages of such a process include:
Atom Economy: Using stoichiometric amounts of reactants maximizes the conversion of starting materials into the final product.
Waste Reduction: Eliminating organic solvents and buffers prevents the contamination of the product and reduces chemical waste. google.comgoogle.com
Energy Efficiency: Reactions are often conducted at moderate temperatures (e.g., 20 to 75°C), sometimes utilizing the exothermicity of the reaction itself, thus saving energy. google.com
Table 2: Advanced and Green Synthetic Approaches
| Method | Principle | Key Advantages |
|---|---|---|
| Solid-Phase Synthesis | Mechanical activation or direct reaction of solid precursors without a bulk solvent. nanotrun.comresearchgate.net | Reduces or eliminates solvent waste; simplifies purification. |
| Solvent-Free Liquid Synthesis | Direct reaction of a liquid ligand (Hacac) with a solid metal precursor. google.comgoogle.com | High atom economy; no organic solvent waste; reduced energy use. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. rsc.org | Drastically reduced reaction times; potential for lower energy consumption. |
Anhydrous Synthesis Strategies
The synthesis of anhydrous Rubidium-2,4-pentanedionate, also known as rubidium acetylacetonate (Rb(acac)), is crucial for applications where the presence of water could interfere with subsequent reactions or material properties. A primary route to obtaining Rb(acac) involves the reaction of a rubidium source with acetylacetone (Hacac) in the absence of water. One established method involves reacting rubidium hydroxide, rubidium hydrated oxide, or rubidium oxide directly with a stoichiometric amount of acetylacetone. google.comgoogle.com This approach is promoted as environmentally benign as it can be performed without an organic solvent. google.comgoogle.com
The first reported synthesis of (acetylacetonato)rubidium(I) resulted in a white solid with a melting point of 200°C. mocvd-precursor-encyclopedia.de Spectroscopic and conductance measurements of the product in solution provided evidence for the formation of strong ion pairs, a characteristic shared with other alkali metal acetylacetonates like those of lithium, sodium, potassium, and cesium. mocvd-precursor-encyclopedia.democvd-precursor-encyclopedia.de The general reaction scheme for the synthesis from a metal oxide is as follows:
2 RbOH + 2 C₅H₈O₂ → 2 Rb(C₅H₇O₂) + 2 H₂O Rb₂O + 2 C₅H₈O₂ → 2 Rb(C₅H₇O₂) + H₂O
An alternative anhydrous strategy, analogous to methods used for other alkali metal β-diketonates, involves boiling a solution of the β-diketone in a low-polarity solvent with a stoichiometric quantity of a suitable rubidium precursor, such as rubidium hydroxide. mocvd-precursor-encyclopedia.de The selection of an anhydrous starting material and solvent is critical to prevent the formation of hydrated species.
**1.3. Synthesis of Substituted Rubidium-2,4-pentanedionate Derivatives
The modification of the 2,4-pentanedionate ligand is a key strategy for tuning the physical and chemical properties of the resulting rubidium complex. Properties such as volatility, solubility, and thermal stability can be altered by introducing different substituent groups onto the β-diketonate backbone.
Synthesis of Substituted Rubidium-2,4-pentanedionate Derivatives
Incorporation of Modified 2,4-pentanedionate Ligands
Researchers have successfully synthesized rubidium complexes with a variety of modified β-diketonate ligands. A notable example is Rubidium 2,2,6,6-tetramethylheptane-3,5-dionate, commonly abbreviated as Rb(thd). mocvd-precursor-encyclopedia.de The bulky tert-butyl groups on the thd ligand significantly influence the steric and electronic environment of the rubidium ion compared to the standard acac ligand.
Another example involves the use of benzoyltrifluoroacetone (Hbtfac) to create rubidium benzoyltrifluoroacetonate complexes. researchgate.net The incorporation of a phenyl group and a trifluoromethyl group alters the charge distribution and potential coordination modes of the ligand. The synthesis of these derivatives generally follows similar pathways to the parent Rb(acac), typically involving the reaction of a rubidium base with the desired β-diketone.
Table 1: Examples of Modified Ligands for Rubidium β-Diketonate Synthesis
| Ligand Name | Abbreviation | Structural Features |
|---|---|---|
| 2,2,6,6-tetramethylheptane-3,5-dionate | thd | Contains bulky tert-butyl groups. |
Synthesis of Hexafluoroacetylacetonate Analogues
A significant class of substituted derivatives is the hexafluoroacetylacetonate (hfac) analogues. Rubidium hexafluoroacetylacetonate, Rb(hfac), is synthesized by reacting a rubidium source with hexafluoroacetylacetone (B74370) (Hhfac). researchgate.netnsu.ru These complexes are of interest due to the high electronegativity of the fluorine atoms, which can enhance volatility, a desirable trait for chemical vapor deposition (CVD) precursors. morressier.com
The synthesis and characterization of Rb(hfac) have been detailed, employing methods such as elemental analysis, IR spectroscopy, and powder X-ray diffraction. nsu.ru However, studies have shown that Rb(hfac) is thermally less stable when compared to the analogous potassium and cesium complexes. researchgate.netnsu.ru This highlights a key consideration in the design of precursors for material deposition processes.
Precursor Chemistry and Purity Considerations in Rubidium-2,4-pentanedionate Synthesis
The quality and purity of the synthesized Rubidium-2,4-pentanedionate and its derivatives are paramount for their intended applications, particularly as precursors for thin-film deposition techniques. The choice of starting materials and the precise control of reaction and crystallization conditions are critical factors.
Achieving high purity begins with the precursors. Using reagents dried over desiccants like anhydrous sodium sulfate (B86663) is a standard practice to eliminate water, which can lead to undesirable hydrated products. rsc.org Furthermore, the use of stoichiometric amounts of the reactants, such as the rubidium source and the β-diketone, is emphasized to ensure complete reaction and minimize unreacted starting materials in the final product. google.comgoogle.com
A significant challenge in the synthesis, particularly of fluorinated derivatives like Rb(hfac), is the potential formation of by-products and adducts. Research has shown that the crystallization process can yield complex, unintended structures. For instance, slow crystallization of Rb(hfac) in chloroform was found to produce {Rb₃(hfac)₂(CF₃COO)(ttpt)}∞, where ttpt is a complex alcohol derived from the ligand. researchgate.netnsu.ru Similarly, crystallization from a sodium chloride solution resulted in the formation of a mixed-cation complex, {Na₂Rb(hfac)₃}∞. researchgate.netnsu.ru These findings underscore the profound impact of the solvent and crystallization environment on the purity and final structure of the product. Analytical techniques such as powder X-ray diffraction are essential for confirming the phase purity of the bulk material synthesized. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name | Formula/Abbreviation |
|---|---|
| Rubidium-2,4-pentanedionate | Rb(acac) / Rb(C₅H₇O₂) |
| Acetylacetone | Hacac / C₅H₈O₂ |
| Rubidium hydroxide | RbOH |
| Rubidium oxide | Rb₂O |
| Rubidium 2,2,6,6-tetramethylheptane-3,5-dionate | Rb(thd) |
| Benzoyltrifluoroacetone | Hbtfac |
| Rubidium hexafluoroacetylacetonate | Rb(hfac) |
| Hexafluoroacetylacetone | Hhfac |
Advanced Structural Elucidation and Spectroscopic Characterization of Rubidium 2,4 Pentanedionate Systems
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a detailed, publicly available single-crystal X-ray diffraction study for Rubidium-2,4-pentanedionate (Rb(acac)) has not been reported in the surveyed scientific literature. Consequently, the following sections are based on the established principles of coordination chemistry, analysis of related alkali metal β-diketonate structures, and the known properties of the rubidium ion and the 2,4-pentanedionate ligand.
Determination of Molecular and Crystal Structures
Without experimental data, the precise unit cell dimensions, space group, and atomic coordinates for Rubidium-2,4-pentanedionate remain undetermined. Generally, metal acetylacetonate (B107027) complexes crystallize in various systems, with monoclinic and orthorhombic space groups being common. The molecular structure consists of the rubidium cation (Rb⁺) and the 2,4-pentanedionate anion (CH₃COCHCOCH₃)⁻, often abbreviated as acac⁻. The anion is a bidentate ligand that coordinates to the metal ion through its two oxygen atoms.
Analysis of Coordination Geometry Around Rubidium
The large ionic radius of the rubidium cation (approximately 1.52 Å) typically results in a high coordination number. In its complexes, rubidium can exhibit coordination numbers ranging from six to twelve. In the case of Rubidium-2,4-pentanedionate, it is anticipated that the Rb⁺ ion would be coordinated by multiple oxygen atoms from neighboring pentanedionate anions. This would likely result in a polymeric or bridged structure in the solid state, rather than a simple monomeric ion pair. The coordination geometry would be complex, with Rb-O bond distances reflecting the electrostatic nature of the interaction. In other rubidium compounds, Rb-O bond lengths can vary significantly depending on the coordination environment. For instance, in one rubidium methyldiazotate structure, Rb-O distances were observed to be approximately 2.99 Å. nih.gov
Investigation of Intermolecular Interactions and Supramolecular Assembly
The crystal packing in Rubidium-2,4-pentanedionate would be governed by a combination of ion-ion interactions and weaker intermolecular forces. The primary interaction is the electrostatic attraction between the Rb⁺ cations and the negatively charged oxygen atoms of the pentanedionate ligands. This leads to the formation of the primary coordination polymer or layered structure.
Polymorphism and Phase Transitions in Rubidium-2,4-pentanedionate
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in metal acetylacetonate complexes, as seen in compounds like tris(acetylacetonato)iron(III). huji.ac.il It is plausible that Rubidium-2,4-pentanedionate could also exhibit polymorphism, with different crystalline forms potentially accessible under varying crystallization conditions such as temperature, pressure, or solvent system. Each polymorph would have a unique crystal packing and, consequently, distinct physical properties.
Thermal analysis of related rubidium complexes indicates that they undergo decomposition at elevated temperatures. researchgate.net For Rubidium-2,4-pentanedionate hydrate, a decomposition temperature of 200 °C has been reported, suggesting that phase transitions would be limited to temperatures below this point. rsc.org The study of potential temperature- or pressure-induced phase transitions in Rubidium-2,4-pentanedionate would require experimental techniques such as differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction, though such studies are not currently available in the literature.
Spectroscopic Investigations
Spectroscopic methods provide valuable insight into the electronic environment and connectivity of atoms within a compound. Nuclear Magnetic Resonance (NMR) is particularly powerful for characterizing the local structure around specific nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Rubidium-2,4-pentanedionate Species
The NMR characterization of Rubidium-2,4-pentanedionate involves studying the spectral signatures of both the rubidium cation and the pentanedionate anion.
Rubidium NMR: Rubidium has two naturally occurring NMR-active isotopes, ⁸⁵Rb and ⁸⁷Rb. Due to its higher sensitivity and narrower linewidths, ⁸⁷Rb is the preferred nucleus for NMR studies. Both isotopes are quadrupolar, meaning their nuclei are not perfectly spherical. This property makes their NMR signals highly sensitive to the symmetry of the local electronic environment. In a symmetric environment, such as the free Rb⁺ ion in solution, a relatively sharp signal is observed. However, in the solid state, the interaction of the nuclear quadrupole moment with the local electric field gradient at the Rb⁺ site leads to significant line broadening. Solid-state ⁸⁷Rb NMR spectra can therefore provide valuable information about the coordination geometry and local symmetry around the rubidium ion in the crystal lattice.
| Isotope | Natural Abundance (%) | Spin (I) | Quadrupole Moment (10⁻³⁰ m²) | Relative Sensitivity (¹H = 1) |
|---|---|---|---|---|
| ⁸⁵Rb | 72.15 | 5/2 | 27.6 | 0.0105 |
| ⁸⁷Rb | 27.85 | 3/2 | 13.35 | 0.17 |
¹³C and ¹H NMR of the 2,4-pentanedionate Ligand: The pentanedionate ligand provides distinct signals in both ¹H and ¹³C NMR spectra. In a diamagnetic complex like Rubidium-2,4-pentanedionate, sharp signals are expected.
¹H NMR: The spectrum would typically show two main resonances: one for the six equivalent protons of the two methyl (CH₃) groups and another for the single methine (CH) proton.
¹³C NMR: The spectrum is expected to exhibit three distinct signals corresponding to the three unique carbon environments: the methyl carbons (CH₃), the methine carbon (CH), and the carbonyl carbons (C=O). The chemical shifts of these carbons, particularly the carbonyl carbon, are sensitive to the coordination with the metal ion. In metal acetylacetonate complexes, the carbonyl carbon resonance typically appears significantly downfield, often in the range of 180-200 ppm.
Solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), would be required to obtain high-resolution ¹³C spectra of solid Rubidium-2,4-pentanedionate, overcoming the line broadening effects present in the solid state.
| Carbon Type | Typical Chemical Shift (ppm) |
|---|---|
| Methyl (CH₃) | 20 - 30 |
| Methine (CH) | ~100 |
| Carbonyl (C=O) | 180 - 200 |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding within rubidium-2,4-pentanedionate. These methods probe the vibrational modes of the molecule, which are sensitive to the geometry of the 2,4-pentanedionate ligand and its coordination to the rubidium ion.
The 2,4-pentanedionate ligand (acetylacetonate, acac) exists in a chelated, enolic form when coordinated to a metal ion. Its vibrational spectrum is characterized by several key features. Analysis of acetylacetone (B45752) and its deuterated analogues reveals that the ring modes in the 1200-1600 cm⁻¹ region are significantly mixed with the in-plane bending motion of the hydroxyl group (in the free ligand) or the C-H group of the central carbon atom in the chelate ring. nih.gov
In the infrared spectrum of metal acetylacetonates, strong bands associated with the C=O and C=C stretching vibrations of the chelate ring are typically observed in the 1500-1600 cm⁻¹ region. researchgate.net Another significant region is around 1200-1400 cm⁻¹, where C-CH₃ stretching and bending modes are found. The interaction of the rubidium ion with the oxygen atoms of the ligand is expected to influence the position of the metal-oxygen (Rb-O) stretching frequencies, which typically appear at lower wavenumbers (below 500 cm⁻¹). While specific spectra for rubidium-2,4-pentanedionate are not widely published, the analysis of similar alkali metal uranates provides context for the vibrational modes involving rubidium. researchgate.net
Raman spectroscopy complements IR by providing information on non-polar vibrations. The symmetric stretching vibrations of the C=C and C=O bonds in the chelate ring are expected to be strong in the Raman spectrum. The Raman spectra of rubidium uranates have been reported for the first time in some studies, indicating the utility of this technique for characterizing rubidium-containing compounds. researchgate.net
Table 1: Characteristic Vibrational Frequencies for Metal-2,4-pentanedionate Complexes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| C=O Stretching | 1500 - 1600 | IR, Raman |
| C=C Stretching | 1500 - 1600 | IR, Raman |
| CH₃ Deformation | 1350 - 1450 | IR, Raman |
| C-CH₃ Stretching + CH Bending | 1200 - 1400 | IR, Raman |
| Ring Deformation | 900 - 1000 | IR, Raman |
Note: The exact positions of the bands for Rubidium-2,4-pentanedionate may vary.
Mass Spectrometry (MS) Techniques for Rubidium-2,4-pentanedionate Analysis
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the fragmentation pathways of compounds like rubidium-2,4-pentanedionate. While direct mass spectra of this specific compound are scarce in the literature, the fragmentation patterns can be reliably predicted based on studies of other metal acetylacetonate complexes, such as those of aluminum. semanticscholar.orgrsc.org
Upon ionization, typically through electron ionization (EI), the molecular ion [Rb(C₅H₇O₂)⁺] would be expected. However, due to the ionic nature of the bond between rubidium and the pentanedionate ligand, fragmentation is likely to be extensive. The primary fragmentation pathway for metal acetylacetonates involves the loss of one or more intact acetylacetonate ligands.
Studies on aluminum acetylacetonate have identified several key decomposition pathways for the ligand itself. semanticscholar.org These include the loss of ketene (C₂H₂O) or the formation of acetone (C₃H₆O) as secondary decomposition products. semanticscholar.orgrsc.org Another proposed mechanism involves the cleavage of the enolic C–O bond followed by intramolecular rearrangement. These fragmentation patterns are intrinsic to the 2,4-pentanedionate ligand and are expected to be observed in the mass spectrum of the rubidium complex.
High-resolution mass spectrometry would enable the determination of the exact mass of the parent molecule and its fragments, confirming the elemental composition. Isotopic analysis of the rubidium signal (⁸⁵Rb and ⁸⁷Rb) can also be performed, which is a standard procedure in mass spectrometric analysis of rubidium-containing samples. govinfo.gov
Table 2: Expected Ions in the Mass Spectrum of Rubidium-2,4-pentanedionate
| Ion | m/z (for ⁸⁵Rb) | Description |
|---|---|---|
| [C₅H₇O₂]⁻ | 99 | Pentanedionate ligand anion (in negative ion mode) |
| [Rb]⁺ | 85 | Rubidium cation |
| [Rb(C₅H₇O₂)]⁺ | 184 | Molecular ion (potentially low abundance) |
| [Rb(C₅H₇O₂) - CH₃]⁺ | 169 | Loss of a methyl group |
| [Rb(C₅H₇O₂) - C₂H₂O]⁺ | 142 | Loss of ketene |
Note: The relative intensities of these ions will depend on the ionization energy and the specific mass spectrometer used.
Electronic Spectroscopy (UV-Vis) and Optical Properties
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. For rubidium-2,4-pentanedionate, the absorption of UV light is dominated by electronic transitions within the 2,4-pentanedionate ligand, as the Rb⁺ ion does not have d-d transitions and its own electronic transitions occur at much higher energies.
The UV-Vis spectrum of β-diketonate complexes typically displays intense absorption bands in the UV region (250-420 nm). ed.ac.uk These bands arise from π-π* and n-π* electronic transitions within the delocalized π-system of the chelated enolate ring. mdpi.com
π-π transitions:* These are typically high-intensity absorptions occurring at shorter wavelengths (e.g., 270-300 nm). They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.
n-π transitions:* These are generally of lower intensity and occur at longer wavelengths. They involve the promotion of a non-bonding electron (from an oxygen lone pair) to a π* antibonding orbital.
The solvent can influence the position of these absorption bands, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption maxima. units.it While the rubidium ion itself does not directly contribute to the absorption bands in the UV-Vis range, its coordination to the ligand can subtly influence the energy levels of the ligand's orbitals, potentially causing small shifts in the absorption maxima compared to the free ligand. The optical properties of metal β-diketonate complexes are an active area of research, with studies showing that ligand choice significantly impacts the optical transitions. ed.ac.uk
Table 3: Typical Electronic Transitions in Metal-2,4-pentanedionate Complexes
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| π → π* | 270 - 300 | High (~10⁴ - 10⁵) |
Thermal Analysis Techniques for Decomposition Mechanisms
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and decomposition pathway of rubidium-2,4-pentanedionate.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For rubidium-2,4-pentanedionate, a TGA curve would likely show an initial stable region at lower temperatures, followed by one or more mass loss steps as the temperature increases. Studies on other metal acetylacetonates, like those of hafnium(IV) and ruthenium(III), provide a model for the expected behavior. researchgate.netasianpubs.org These compounds often exhibit an initial mass loss corresponding to evaporation or sublimation, followed by a sharp decomposition step at higher temperatures. asianpubs.org For a rubidium complex with a different organic ligand, a continuous weight loss was observed below 400°C, with a more drastic decomposition between 452°C and 510°C. jetir.org
Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the difference in temperature or heat flow between the sample and a reference. These techniques reveal whether decomposition processes are endothermic or exothermic. The melting point of the anhydrous compound is reported to be around 200°C, where it also begins to decompose. chemicalbook.com The initial evaporation would be an endothermic process, while the subsequent decomposition of the organic ligand is often an exothermic process, especially in an oxidizing atmosphere. asianpubs.org
Table 4: Expected Thermal Decomposition Stages for Rubidium-2,4-pentanedionate
| Temperature Range (°C) | Process | TGA Observation | DTA/DSC Peak |
|---|---|---|---|
| ~190 - 250 | Evaporation/Sublimation & Melting | Initial Mass Loss | Endothermic |
| > 250 - 500+ | Decomposition of Pentanedionate Ligand | Significant Mass Loss | Exothermic (in air) |
| > 500 | Formation of Final Residue | Stable Mass (Plateau) | - |
| Final Residue | Rubidium Oxide (e.g., Rb₂O) | | |
Note: The specific temperatures are estimates based on analogous compounds and may vary depending on experimental conditions like heating rate and atmosphere.
Elemental Analysis and Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, and rubidium) in a purified sample of rubidium-2,4-pentanedionate. This experimental data is then compared to the theoretical percentages calculated from its chemical formula, C₅H₇O₂Rb, to verify the compound's stoichiometry and purity.
The theoretical elemental composition is calculated based on the atomic masses of the constituent elements. The molar mass of rubidium-2,4-pentanedionate (C₅H₇O₂Rb) is approximately 184.58 g/mol .
The verification process involves:
Combustion Analysis: A weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The masses of carbon and hydrogen in the original sample can be calculated from these results.
Rubidium Analysis: The rubidium content can be determined using techniques such as atomic absorption spectroscopy (AAS), inductively coupled plasma mass spectrometry (ICP-MS), or by gravimetric analysis where the rubidium is precipitated as an insoluble salt.
Oxygen Analysis: The percentage of oxygen is typically determined by difference, by subtracting the sum of the percentages of all other elements from 100%.
A close agreement between the experimentally determined percentages and the calculated theoretical values confirms the identity and stoichiometric purity of the rubidium-2,4-pentanedionate sample.
Table 5: Elemental Composition of Rubidium-2,4-pentanedionate (C₅H₇O₂Rb)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Mass Percent (Theoretical) |
|---|---|---|---|---|
| Rubidium | Rb | 85.4678 | 1 | 46.305% |
| Carbon | C | 12.0107 | 5 | 32.536% |
| Hydrogen | H | 1.00794 | 7 | 3.823% |
| Oxygen | O | 15.9994 | 2 | 17.336% |
Data sourced from calculations based on standard atomic weights. convertunits.com
Coordination Chemistry and Ligand Properties of Rubidium 2,4 Pentanedionate
Rubidium-2,4-pentanedionate as a Bidentate Chelate Ligand
The 2,4-pentanedionate anion, commonly known as acetylacetonate (B107027) (acac), functions as a classic example of a bidentate chelating ligand. purdue.edu Bidentate ligands are molecules or ions that can bind to a central metal atom through two donor atoms simultaneously, effectively "grabbing" the metal ion like a claw. purdue.edulibretexts.org This process of forming a ring structure with the metal ion is called chelation, and the resulting complex is known as a chelate. libretexts.org The chelate effect describes the enhanced stability of complexes containing chelating ligands compared to those with analogous monodentate ligands (ligands that bind through only one atom). libretexts.org
In Rubidium-2,4-pentanedionate, the acetylacetonate ligand coordinates to the rubidium (Rb⁺) ion. The ligand exists in a resonant enolate form, where the negative charge is delocalized over the two oxygen atoms. These two oxygen atoms act as the donor sites, binding to the rubidium ion to form a stable six-membered ring. This bidentate chelation is a key feature of the coordination chemistry of metal acetylacetonates (B15086760), contributing significantly to their stability. americanelements.comrsc.org
Formation of Homoleptic Rubidium-2,4-pentanedionate Complexes
A homoleptic complex is a coordination compound in which a central metal atom is coordinated to only one type of ligand. rsc.org Rubidium-2,4-pentanedionate in its pure form can be considered a homoleptic species, where the rubidium ion's coordination sphere is exclusively occupied by 2,4-pentanedionate ligands. Given that rubidium is an alkali metal with a +1 charge, the complex will have a 1:1 stoichiometry of rubidium to the singly charged acetylacetonate ligand, resulting in the neutral formula Rb(C₅H₇O₂).
While many transition metals form octahedral homoleptic complexes with acetylacetonate, such as [M(acac)₃], the coordination environment in alkali metal complexes like rubidium's is often influenced by the large ionic radius of the metal and its tendency to form higher coordination numbers through ionic bonding and crystal packing effects. americanelements.com The solid-state structure may involve polymeric chains or more complex arrangements where oxygen atoms from neighboring acetylacetonate ligands also coordinate to the rubidium ion to satisfy its coordination sphere. nih.gov
Heteroleptic Rubidium-2,4-pentanedionate Complexes with Ancillary Ligands
Heteroleptic complexes are coordination compounds that contain more than one type of ligand attached to the central metal ion. researchgate.netrsc.org It is plausible to form heteroleptic complexes of rubidium-2,4-pentanedionate by introducing ancillary, or secondary, ligands into the coordination sphere. These ancillary ligands would compete with or add to the coordination of the primary 2,4-pentanedionate ligand.
The synthesis of mixed-ligand (heteroleptic) complexes generally involves one of several strategies. nih.govchemijournal.com One common method is the sequential addition of ligands to a metal salt solution. nih.govnih.gov For instance, rubidium-2,4-pentanedionate could be treated with a solution of an ancillary ligand. Another approach involves a one-pot reaction where the rubidium salt, 2,4-pentanedione, and the ancillary ligand are mixed in a suitable solvent, with the stoichiometry and reaction conditions controlled to favor the formation of the desired heteroleptic species. chemijournal.comscispace.com
Potential ancillary ligands could include neutral donor molecules like water (aqua ligands), ammonia, or pyridine, or other anionic ligands. The resulting mixed-ligand complexes would have a general formula such as [Rb(acac)(L)n], where L is the ancillary ligand.
Characterization of these potential complexes would rely on a suite of analytical techniques:
Infrared (IR) Spectroscopy: To identify the coordination of both the acetylacetonate and the ancillary ligand by observing shifts in their characteristic vibrational frequencies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of the ligands in solution.
X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and the precise coordination environment around the rubidium ion. rsc.org
Table 1: Potential Synthetic Routes for Heteroleptic Rubidium-2,4-pentanedionate Complexes
| Route | Description | Potential Product |
| Ligand Substitution | Reaction of a pre-formed Rubidium-2,4-pentanedionate complex with an ancillary ligand (L). | [Rb(C₅H₇O₂)(L)n] |
| One-Pot Synthesis | Simultaneous reaction of a rubidium salt (e.g., RbCl), 2,4-pentanedione, and an ancillary ligand (L). | [Rb(C₅H₇O₂)(L)n] |
The introduction of ancillary ligands would significantly influence the coordination environment of the rubidium ion. rsc.org The size, charge, and electronic properties of the ancillary ligand dictate the final geometry and coordination number of the complex.
Solution-Phase Speciation and Equilibrium Studies
In solution, Rubidium-2,4-pentanedionate, being an ionic compound, is expected to dissociate to some extent into rubidium ions (Rb⁺) and 2,4-pentanedionate anions (C₅H₇O₂⁻). The extent of this dissociation and the nature of the species present in solution depend on several factors, including the solvent's polarity, the concentration of the solute, temperature, and pH.
The primary equilibrium in an aqueous solution would be:
Rb(C₅H₇O₂) (s) ⇌ Rb⁺ (aq) + C₅H₇O₂⁻ (aq)
Further equilibria can occur. The acetylacetonate anion is the conjugate base of a weak acid (2,4-pentanedione) and can be protonated in solution:
C₅H₇O₂⁻ (aq) + H₂O (l) ⇌ C₅H₈O₂ (aq) + OH⁻ (aq)
This equilibrium is pH-dependent. In acidic solutions, the equilibrium will shift to the right, favoring the protonated form and potentially leading to the decomposition of the complex. In basic solutions, the enolate form is stabilized. Studying these equilibria often involves techniques like potentiometric titration, UV-Vis spectrophotometry, and NMR to determine the stability constants and identify the different species present under various conditions. researchgate.net
Supramolecular Chemistry and Non-Covalent Interactions
The primary interactions in the crystal lattice of Rubidium-2,4-pentanedionate would be the ion-dipole and electrostatic interactions between the Rb⁺ cations and the negatively charged oxygen atoms of the 2,4-pentanedionate anions. Beyond this primary coordination, other non-covalent forces are expected:
Van der Waals Forces: These are ubiquitous, weak interactions arising from temporary fluctuations in electron density, which will exist between the molecules in the crystal lattice.
Hydrogen Bonding: If the complex is a hydrate, hydrogen bonds between the water molecules and the oxygen atoms of the acetylacetonate ligand would play a significant role in the crystal packing. Even in the anhydrous form, C-H···O interactions between the methyl or methine hydrogens of one ligand and the oxygen atoms of a neighboring ligand are possible. nih.gov
π-π Stacking: The delocalized π-system of the chelate ring could potentially engage in π-π stacking interactions with adjacent ligands, although this is generally weaker for acetylacetonate systems compared to aromatic rings. nih.gov
These collective non-covalent interactions lead to the formation of a specific three-dimensional supramolecular assembly, influencing the material's physical properties such as melting point and solubility. mdpi.comnih.gov
Table 2: Summary of Potential Non-Covalent Interactions in Solid Rubidium-2,4-pentanedionate
| Interaction Type | Description | Participating Moieties |
| Ion-Dipole | Electrostatic interaction between the Rb⁺ ion and the partial negative charges on the oxygen atoms. | Rb⁺ and O atoms of C₅H₇O₂⁻ |
| Van der Waals Forces | Weak, non-specific attractions between molecules. | All atoms in the crystal lattice |
| Hydrogen Bonding | (If hydrated) Electrostatic attraction between a hydrogen atom in a water molecule and an oxygen atom of the ligand. | H₂O and O atoms of C₅H₇O₂⁻ |
| C-H···O Interactions | Weak hydrogen bonds between C-H groups and oxygen atoms. | C-H groups of one ligand and O atoms of another |
Reactivity, Reaction Mechanisms, and Solution Behavior of Rubidium 2,4 Pentanedionate
Ligand Exchange Reactions
Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with another. libretexts.orglibretexts.org For Rubidium-2,4-pentanedionate, Rb(acac), the nature of the bonding is highly ionic, existing as an ion pair of the rubidium cation (Rb⁺) and the acetylacetonate (B107027) anion (acac⁻). mocvd-precursor-encyclopedia.de This ionic character dictates its behavior in solution and the mechanisms of its ligand exchange reactions.
In solution, the complex readily dissociates into its constituent ions. The exchange of the acetylacetonate ligand is therefore less a classical substitution at a coordinated metal center and more an equilibrium process involving the free ions in solution. The general process can be represented as:
Rb⁺(acac)⁻ + L⁻ ⇌ Rb⁺L⁻ + (acac)⁻
Where L⁻ is an incoming anionic ligand. The position of the equilibrium is determined by the relative concentrations of the species and the stability of the resulting rubidium salt. chemguide.co.uk
Due to the lability of the Rb-O bonds, these exchanges are typically very rapid. The exchange can also occur with neutral ligands, particularly in non-aqueous solvents, where the solvent molecules themselves can compete for coordination sites around the rubidium cation.
| Reaction Type | Incoming Ligand (Example) | General Equation | Key Characteristics |
| Anionic Exchange | Halide (X⁻) | Rb(acac) + X⁻ ⇌ RbX + acac⁻ | Rapid, equilibrium-driven process. Position depends on reactant concentrations and solvent. |
| Neutral Ligand Coordination | Ammonia (NH₃) | Rb(acac) + nNH₃ ⇌ [Rb(NH₃)ₙ]⁺(acac)⁻ | Occurs in suitable solvents. Involves coordination to the Rb⁺ ion rather than direct replacement of acac⁻. |
| Solvent Exchange | Water (H₂O) | Rb(acac) + nH₂O ⇌ [Rb(H₂O)ₙ]⁺ + acac⁻ | In aqueous solution, the rubidium ion is solvated by water molecules. |
Reactions with Other Metal Ions and Formation of Mixed-Metal Systems
Rubidium-2,4-pentanedionate can serve as a valuable precursor or component in the synthesis of mixed-metal systems. Its primary role in these reactions is to act as a source of the acetylacetonate (acac) ligand for other metal ions or to incorporate the rubidium ion into a larger multi-metallic framework.
When Rb(acac) is introduced to a solution containing other metal ions (Mⁿ⁺), a common reaction is the transfer of the acac ligand, especially if the other metal ion is a stronger Lewis acid or forms a more stable acetylacetonate complex. This is a form of metathesis reaction.
Mⁿ⁺ + n Rb(acac) → M(acac)ₙ + n Rb⁺
This type of reaction is useful for synthesizing other metal acetylacetonate complexes under mild conditions. wikipedia.org
Furthermore, rubidium compounds are utilized in the formation of complex mixed-metal oxides and other materials. For instance, rubidium-containing mixed-metal titanates of the hollandite family, with the general formula RbₓMᵧTi₈₋ᵧO₁₆ (where M can be Mg, Mn, Fe, Ni, Cu), have been synthesized. nsf.gov In these syntheses, a rubidium salt acts as both a reactant and a flux, and Rb(acac) could potentially serve as the rubidium source. Similarly, rubidium has been incorporated alongside other cations into tin-based perovskite structures for solar cell applications, demonstrating its role in forming advanced mixed-metal materials. nih.gov
| System Type | Other Metal(s) | Example Product Formula | Role of Rubidium Compound |
| Ligand Transfer | Transition Metals (e.g., Cr³⁺, Fe³⁺) | M(acac)₃ | Source of acetylacetonate (acac⁻) ligand. |
| Mixed-Metal Oxides | Titanium (Ti⁴⁺), Iron (Fe³⁺), etc. | RbₓFeᵧTi₈₋ᵧO₁₆ | Source of Rb⁺ ions for incorporation into the crystal lattice. nsf.gov |
| Mixed-Cation Perovskites | Tin (Sn²⁺) | (FA, AC, Rb)SnI₃ | Incorporation of Rb⁺ to passivate defects and improve material stability. nih.gov |
Hydrolysis and Solvolysis Pathways
As a salt of a strong base (rubidium hydroxide) and a weak acid (acetylacetone), Rubidium-2,4-pentanedionate undergoes hydrolysis in aqueous solutions. The acetylacetonate anion (acac⁻) reacts with water to establish an equilibrium, producing acetylacetone (B45752) (acacH) and hydroxide (B78521) ions (OH⁻).
(acac)⁻ + H₂O ⇌ acacH + OH⁻
Rb(acac) + H₂O ⇌ Rb⁺(aq) + OH⁻ + acacH
The extent of hydrolysis depends on the concentration and temperature. Rubidium metal itself reacts violently with water to produce rubidium hydroxide and hydrogen gas. chemguide.co.uklibretexts.orgyoutube.com While the hydrolysis of its acetylacetonate salt is a much milder, non-redox process, it is still significant due to the basicity of the anion.
Solvolysis in other protic solvents, such as alcohols (ROH), follows a similar pathway:
(acac)⁻ + ROH ⇌ acacH + RO⁻
In aprotic solvents, the compound typically dissolves to form ion pairs or dissociated ions, depending on the solvent's polarity, without a net chemical reaction unless other reactive species are present.
| Solvent | Pathway | Products | Effect on Solution |
| Water (H₂O) | Hydrolysis | Rb⁺(aq), OH⁻, Acetylacetone (acacH) | Becomes basic (alkaline) |
| Alcohol (ROH) | Alcoholysis | Rb⁺, RO⁻, Acetylacetone (acacH) | Becomes basic (alkoxide formation) |
| Aprotic Polar (e.g., DMSO) | Dissociation | Rb⁺ (solvated), acac⁻ (solvated) | No significant pH change |
| Aprotic Nonpolar (e.g., Hexane) | - | (Generally insoluble) | - |
Reaction Kinetics and Mechanistic Studies
Detailed kinetic studies specifically on Rubidium-2,4-pentanedionate are not extensively documented in the literature. However, its reaction mechanisms can be inferred from the general behavior of alkali metal β-diketonates and the principles of reaction kinetics in inorganic chemistry.
For ligand exchange reactions , the mechanism is expected to be dissociative (D) in nature. libretexts.org Given the ionic Rb-O bond, the rate-determining step would be the dissociation of the ion pair in solution, followed by a rapid association with the new ligand. This is characteristic of labile metal centers like the alkali metals.
Rb(acac) ⇌ Rb⁺ + acac⁻ (fast equilibrium)
The kinetics would likely show a strong dependence on solvent properties that influence ion-pair dissociation, such as polarity and coordinating ability.
The kinetics of hydrolysis are typically very fast, characteristic of proton transfer reactions involving strong bases. youtube.com The rate would be limited primarily by the diffusion of the reactants in the solution.
For reactions involving the formation of mixed-metal systems , the kinetics are more complex and depend on the other metal ion. If Rb(acac) serves as a ligand source, the rate may be determined by the substitution kinetics at the second metal center (Mⁿ⁺). For many transition metals, these substitution reactions can be significantly slower than for rubidium and may proceed through associative (A) or dissociative (D) pathways depending on the metal's identity, oxidation state, and coordination number. libretexts.org For example, studies on the trimerization of rubidium dicyanamide (B8802431) have shown that reaction kinetics can be dramatically influenced by the reaction environment, such as nanoconfinement. rsc.org Similar environmental factors would likely affect the kinetics of reactions involving Rb(acac).
| Reaction Type | Probable Mechanism | Rate-Determining Step | Influencing Factors |
| Ligand Exchange | Dissociative (D) | Dissociation of the Rb⁺(acac)⁻ ion pair. | Solvent polarity, concentration, temperature. |
| Hydrolysis | Proton Transfer | Diffusion of reactants. | pH, temperature. |
| Mixed-Metal Formation | Varies (depends on other metal) | Ligand substitution at the second metal center (Mⁿ⁺). | Nature of Mⁿ⁺, solvent, temperature, reactant concentrations. |
Theoretical and Computational Chemistry of Rubidium 2,4 Pentanedionate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for rubidium-2,4-pentanedionate would focus on solving the Kohn-Sham equations for the system to determine its ground-state electron density, from which various properties like energy, structure, and bonding can be derived.
A primary application of DFT is the analysis of the electronic structure and the nature of chemical bonds. For rubidium-2,4-pentanedionate, the bonding is expected to be predominantly ionic, characterized by the interaction between the Rb⁺ cation and the [C₅H₇O₂]⁻ anion.
DFT calculations would allow for a quantitative analysis of this interaction through several methods:
Molecular Orbital (MO) Analysis: This would reveal the composition of the frontier orbitals (HOMO and LUMO) and show that the HOMO is localized on the pentanedionate ligand and the LUMO is associated with the rubidium ion, consistent with an ionic bond.
Charge Analysis: Methods such as Natural Population Analysis (NPA) or Mulliken population analysis could be used to calculate the partial atomic charges on the rubidium and oxygen atoms. The results would be expected to show a charge close to +1 on the rubidium atom, confirming the ionic nature of the Rb-O bonds.
Electron Density Analysis: Plotting the total electron density and the electron localization function (ELF) would visually demonstrate the charge separation between the cation and the anion, with electron density concentrated around the oxygen atoms of the ligand and depleted from the rubidium center.
The table below illustrates the kind of data a DFT analysis would yield for the atomic charges, based on expectations for a highly ionic compound.
| Atom | Predicted Atomic Charge (a.u.) |
| Rubidium (Rb) | ~ +0.9 to +1.0 |
| Oxygen (O) | ~ -0.8 to -0.9 |
| Carbon (in C=O) | ~ +0.6 to +0.7 |
| Carbon (in C-H) | ~ -0.2 to -0.3 |
| Hydrogen (H) | ~ +0.1 to +0.2 |
Note: This table is illustrative and contains expected values. Actual values would be derived from a specific DFT calculation.
Geometry optimization is a standard computational procedure to find the lowest energy structure of a molecule. For rubidium-2,4-pentanedionate, DFT would be used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. Given the ionic nature of the compound, the Rb-O bond length would be a critical parameter to determine. The structure of the 2,4-pentanedionate ligand, a bidentate chelate, forms a six-membered ring with the rubidium ion.
Computational studies on similar acetylacetonate (B107027) complexes have successfully predicted geometries that are in good agreement with experimental data from X-ray crystallography nih.gov. The optimization process involves finding the minimum on the potential energy surface. For a flexible molecule, multiple local minima may exist, corresponding to different conformers. A conformational analysis would be necessary to identify the global minimum energy structure.
The following table presents hypothetical, yet realistic, optimized geometric parameters for the chelate ring of rubidium-2,4-pentanedionate, as would be predicted by DFT.
| Parameter | Predicted Value |
| Rb-O Bond Length | 2.80 - 2.95 Å |
| O-Rb-O Bond Angle | 65 - 75 ° |
| C-O Bond Length | 1.25 - 1.28 Å |
| C-C Bond Length | 1.40 - 1.43 Å |
Note: These values are estimates based on ionic radii and data from related structures. Precise values require specific DFT calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT is well-suited for static electronic properties, MD provides insights into the dynamic behavior, thermodynamic properties, and conformational flexibility of systems. All-atom MD simulations have been widely employed to study complex systems, including polymers and biomolecules nih.govrsc.org.
An MD simulation of rubidium-2,4-pentanedionate would require a force field—a set of parameters that describes the potential energy of the system. This force field would define the interactions between atoms, including bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) terms.
Key applications of MD simulations for this system would include:
Conformational Sampling: Exploring the different possible shapes (conformations) the molecule can adopt at a given temperature and how it transitions between them.
Solvation Effects: Simulating the compound in a solvent (like water or an organic solvent) to understand how solvent molecules arrange around it and affect its structure and dynamics.
Thermal Stability: Studying the structural integrity of the molecule at different temperatures to understand its thermal stability.
Although MD simulations have been performed on liquid rubidium nist.gov, specific simulations for the rubidium-2,4-pentanedionate complex are not documented in the reviewed literature. Such a study would provide valuable information on its behavior in different environments, bridging the gap between its static structure and its properties in a realistic setting.
Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting and interpreting various types of spectra. DFT and its time-dependent extension (TD-DFT) can be used to calculate spectroscopic parameters that can be directly compared with experimental results.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of rubidium-2,4-pentanedionate. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies. These frequencies correspond to the stretching and bending modes of the molecule. The Rb-O stretching modes, expected at low frequencies (typically < 500 cm⁻¹), would be particularly indicative of the metal-ligand bond strength. Studies on other metal acetylacetonates (B15086760) have shown very good agreement between DFT-calculated and experimental vibrational spectra nih.govresearchgate.net.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the ¹H, ¹³C, and even ⁸⁷Rb NMR spectra. These calculations help in the assignment of experimental spectra and provide a detailed link between the electronic structure and the observed chemical shifts.
Electronic Spectroscopy: TD-DFT calculations could predict the electronic absorption spectrum (UV-Vis). For a closed-shell system like rubidium-2,4-pentanedionate, electronic transitions are expected to be ligand-based (e.g., π → π* transitions within the pentanedionate ring) and would likely occur in the ultraviolet region.
The table below shows a hypothetical assignment of key vibrational modes for rubidium-2,4-pentanedionate, based on data from analogous acetylacetonate complexes.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
| C-H Stretching | 2900 - 3100 |
| C=O Stretching | 1550 - 1650 |
| C=C Stretching | 1450 - 1550 |
| CH₃ Bending | 1350 - 1450 |
| Rb-O Stretching | 200 - 400 |
| Chelate Ring Deformation | 400 - 600 |
Note: This table is illustrative. The exact wavenumbers would be determined via a DFT frequency calculation.
Reaction Pathway and Mechanism Elucidation through Computational Models
Computational models are essential for investigating chemical reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate reaction barriers. This provides a level of detail that is often inaccessible through experiments alone.
For rubidium-2,4-pentanedionate, computational models could be used to explore various potential reactions, such as:
Ligand Exchange Reactions: Studying the mechanism by which the pentanedionate ligand could be replaced by another ligand. This would involve calculating the energy profile for the associative or dissociative pathways.
Thermal Decomposition: Investigating the pathways for the thermal breakdown of the compound. By identifying the weakest bonds and the lowest-energy transition states for bond cleavage, one could predict the decomposition products and the temperatures at which decomposition occurs.
Catalytic Activity: If the compound were to be used as a catalyst or precursor, DFT could be used to model its interaction with substrates and elucidate the catalytic cycle. For example, DFT has been used to study the reaction mechanisms of NHC-catalyzed reactions and C-H bond activation in other organometallic systems uni-stuttgart.dereddit.com.
A computational study of a reaction mechanism involves locating the structures of reactants, products, and any intermediates and transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. While no such studies have been reported specifically for rubidium-2,4-pentanedionate, the methodology is well-established and could provide significant insights into its chemical reactivity.
Applications of Rubidium 2,4 Pentanedionate in Materials Science and Precursor Chemistry
Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
Rubidium-2,4-pentanedionate, also known as rubidium acetylacetonate (B107027), has been identified as a potential precursor for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques. mocvd-precursor-encyclopedia.de These methods are critical for the fabrication of high-quality thin films with precise thickness control, which are essential components in a wide array of electronic and optoelectronic devices. The volatility and thermal stability of Rubidium-2,4-pentanedionate make it a candidate for delivering rubidium to a substrate in a controlled manner.
While the compound has been proposed for these applications, detailed research specifically documenting its use in MOCVD and ALD of rubidium-containing films is limited. However, the exploration of related β-diketonate precursors for other metals in CVD and ALD processes suggests a viable pathway for the application of Rubidium-2,4-pentanedionate. mocvd-precursor-encyclopedia.de
MOCVD of Rubidium-Containing Thin Films
Metal-Organic Chemical Vapor Deposition (MOCVD) is a CVD technique that utilizes metal-organic compounds as precursors. The selection of a suitable precursor is paramount for the successful deposition of thin films with desired properties. Rubidium β-diketonates, including Rubidium-2,4-pentanedionate, have been proposed as potential precursors for the growth of rubidium-containing thin films via MOCVD. mocvd-precursor-encyclopedia.de The viability of these compounds stems from their potential for volatility and clean decomposition, which are crucial characteristics for MOCVD precursors.
ALD of Rubidium-Based Materials
Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional conformity and thickness control at the atomic level. The self-limiting nature of the surface reactions in ALD makes the choice of precursor particularly critical. While Rubidium-2,4-pentanedionate has been suggested as a potential ALD precursor, the existing research on ALD of rubidium-based materials has explored other compounds. mocvd-precursor-encyclopedia.de For instance, rubidium t-butoxide has been successfully used as a precursor for the ALD of rubidium-containing films. rsc.org This demonstrates the feasibility of depositing rubidium-based materials via ALD, and opens the door for the investigation of other precursors like Rubidium-2,4-pentanedionate. The development of new ALD processes often involves screening various precursor chemistries to optimize film properties, and β-diketonates are a well-established class of ALD precursors for various metals.
Synthesis of Rubidium-Containing Nanomaterials
The synthesis of nanomaterials with controlled size, shape, and composition is a cornerstone of modern materials science. While there is significant interest in rubidium-containing nanomaterials for various applications, the use of Rubidium-2,4-pentanedionate as a precursor in their synthesis is not well-documented in the available literature.
Research into the synthesis of rubidium-containing nanoparticles has predominantly utilized other rubidium sources. For example, studies have reported the synthesis of rubidium-based nanoparticles using precursors such as rubidium nitrate, rubidium acetate (B1210297), and rubidium carbonate. dergipark.org.tr These approaches have successfully yielded nanoparticles with desirable characteristics for applications in fields like biomedicine. The exploration of Rubidium-2,4-pentanedionate as a precursor could offer alternative synthetic routes, potentially influencing the properties of the resulting nanomaterials due to the different decomposition pathways of the organometallic precursor compared to inorganic salts.
Development of Rubidium-Doped Functional Materials
The incorporation of rubidium into various functional materials has been shown to significantly enhance their performance characteristics. While the direct use of Rubidium-2,4-pentanedionate as the doping source is not always explicitly stated, the introduction of rubidium cations is a key strategy in the development of advanced materials for applications ranging from renewable energy to specialized optics.
Applications in Perovskite Solar Cells
One of the most promising areas where rubidium has a significant impact is in the field of perovskite solar cells. The addition of rubidium to the perovskite precursor solution has been demonstrated to improve the power conversion efficiency and long-term stability of these devices. semi.ac.cnmdpi.comresearchgate.net The incorporation of rubidium cations can influence the crystal structure, reduce defects, and enhance charge transport within the perovskite layer. semi.ac.cn
The most commonly reported rubidium precursor in the synthesis of perovskite materials is rubidium iodide (RbI). acs.org This simple halide salt is readily soluble in the solvents used for perovskite precursor solutions. While the use of Rubidium-2,4-pentanedionate is not documented for this specific application, the overarching goal is the uniform incorporation of rubidium ions into the perovskite lattice. The choice of precursor can affect the crystallization process and the resulting film morphology, suggesting that alternative rubidium sources like Rubidium-2,4-pentanedionate could be a subject for future investigation to further optimize perovskite solar cell performance.
Table 1: Impact of Rubidium Incorporation on Perovskite Solar Cell Performance
| Perovskite Composition | Key Improvement with Rubidium | Reference |
| Rubidium-containing mixed-cation perovskites | Achieved stabilized efficiencies of up to 21.6%. semi.ac.cn | semi.ac.cn |
| Rubidium-incorporated perovskites | Improved photovoltaic performance in both double-cation and triple-cation systems. acs.org | acs.org |
| Ethylammonium and Rubidium co-doped perovskites | Increased carrier concentration and promotion of crystal growth, leading to improved conversion efficiencies and stability. mdpi.com | mdpi.com |
| Rubidium-doped perovskites | Reduces nonradiative recombination. researchgate.net | researchgate.net |
Integration into Specialty Glasses and Ceramics
Rubidium compounds are utilized in the manufacturing of specialty glasses and ceramics to impart specific desirable properties. usgs.govchemimpex.com The addition of rubidium can modify the refractive index, improve thermal stability, and enhance other optical and mechanical characteristics of the final product.
The specific rubidium compounds used in these applications are not always detailed in general overviews, but compounds like rubidium bromide have been mentioned. chemimpex.com The use of Rubidium-2,4-pentanedionate as a precursor for introducing rubidium into glass or ceramic matrices via sol-gel or other chemical routes is a plausible but underexplored possibility. The organic ligand in Rubidium-2,4-pentanedionate could be beneficial in certain synthesis processes by influencing the homogeneity of the precursor mixture before thermal treatment. Further research is needed to establish the viability and potential advantages of using Rubidium-2,4-pentanedionate in the production of these advanced materials.
Role in High-Temperature Superconductor Precursor Formulations
While direct and extensive research detailing the specific use of Rubidium-2,4-pentanedionate in high-temperature superconductor (HTS) formulations is not widely published, its potential as a precursor for introducing rubidium into superconducting materials is significant. The doping of high-temperature superconductors, such as the Bi-Sr-Ca-Cu-O (BSCCO) system, with alkali metals like rubidium has been explored to enhance their superconducting properties.
The introduction of rubidium into the crystal lattice of these materials can influence critical parameters like the transition temperature (Tc) and the critical current density (Jc). As a volatile and soluble organometallic precursor, Rubidium-2,4-pentanedionate is a suitable candidate for deposition techniques like MOCVD, which are employed for creating thin films of HTS materials. The precise control over stoichiometry and uniformity offered by MOCVD is crucial for achieving optimal superconducting properties.
Table 1: Potential Role of Rubidium-2,4-pentanedionate in HTS Precursor Formulations
| Feature | Description | Relevance to High-Temperature Superconductors |
| Precursor Type | Organometallic | Suitable for vapor deposition techniques like MOCVD. |
| Compound | Rubidium-2,4-pentanedionate | Provides a source of rubidium for doping. |
| Deposition Method | MOCVD / ALD | Allows for precise control over film thickness and composition. |
| Potential Effect | Enhanced superconducting properties | Doping with rubidium can modify the electronic structure and carrier concentration. |
Research on related rubidium compounds in superconductors suggests that the inclusion of rubidium can lead to the formation of specific phases that are beneficial for superconductivity. The use of Rubidium-2,4-pentanedionate would offer a pathway to incorporate rubidium in a controlled manner during the synthesis of these complex oxide superconductors.
Design of Materials for Electronic and Optical Applications
Rubidium-2,4-pentanedionate is a precursor for the deposition of rubidium-containing thin films that are integral to various electronic and optical applications. americanelements.com Its utility stems from its ability to deliver rubidium to a substrate in a controlled fashion, enabling the fabrication of materials with tailored electronic and optical properties.
In the realm of electronics, rubidium compounds are used in the development of specialized thin films. For instance, rubidium can be incorporated into perovskite structures, which have shown immense promise in photovoltaic applications and light-emitting diodes (LEDs). The precise composition of these perovskite films is critical to their performance, and MOCVD using precursors like Rubidium-2,4-pentanedionate allows for the necessary level of control.
For optical applications, rubidium-containing materials are of interest for their non-linear optical (NLO) properties and their use in specific optical components. For example, rubidium niobate (RbNbO3) is a ferroelectric material with potential applications in capacitors and other electronic components. rsc.orgsciencedaily.com The synthesis of such materials often requires high-pressure and high-temperature conditions, but vapor deposition techniques using organometallic precursors can offer alternative synthesis routes at lower temperatures.
Table 2: Applications of Rubidium-2,4-pentanedionate in Electronic and Optical Material Design
| Application Area | Material Type | Role of Rubidium-2,4-pentanedionate | Desired Property |
| Electronics | Perovskite Thin Films | Rubidium source for compositional control. | Enhanced photovoltaic efficiency and stability. |
| Electronics | Ferroelectric Materials (e.g., RbNbO3) | Precursor for thin film deposition. | High dielectric constant, remnant polarization. |
| Optics | Non-Linear Optical (NLO) Crystals | Dopant or constituent source for crystal growth. | Second-harmonic generation, frequency conversion. |
| Optics | Specialty Glasses and Phosphors | Introduction of rubidium ions. | Modified refractive index, specific emission spectra. |
The ability to create uniform, high-purity thin films is a key advantage of using Rubidium-2,4-pentanedionate as a precursor. This is particularly important in the fabrication of advanced electronic and optical devices where material quality directly impacts performance and reliability.
Catalytic Applications and Precursors in Chemical Transformations
Rubidium-2,4-pentanedionate as a Catalyst or Co-catalyst in Organic Reactions
The catalytic activity of metal-2,4-pentanedionate complexes is largely influenced by the nature of the central metal ion. These compounds are valued for their solubility in organic solvents and their ability to act as sources of metal ions under various reaction conditions.
A review of available scientific literature does not currently provide specific examples or detailed research findings on the use of Rubidium-2,4-pentanedionate as a direct catalyst or co-catalyst for hydrogenation reactions. Catalytic hydrogenation is a critical industrial process, typically relying on transition metals such as palladium, platinum, nickel, or rhodium to activate molecular hydrogen sigmaaldrich.com. While various metal complexes are employed, specific data detailing the catalytic performance of Rubidium-2,4-pentanedionate in the hydrogenation of unsaturated organic compounds is not presently available.
There is a lack of specific documented instances of Rubidium-2,4-pentanedionate being utilized as a catalyst for oxidation reactions in organic synthesis. In contrast, other metal acetylacetonate (B107027) complexes, such as those containing vanadium, are known to catalyze oxidation processes researchgate.netcymitquimica.com. Certain mixed metal oxide catalysts that may contain rubidium as a component have been investigated for the oxidative dehydrogenation of alkanes, but this application does not involve the specific Rubidium-2,4-pentanedionate compound justia.com.
The nitration of aromatic compounds is a fundamental organic transformation, and achieving regioselectivity is a significant challenge frontiersin.org. Research has demonstrated that certain transition metal-(2,4-pentanedionate) complexes can act as effective catalysts for the regioselective nitration of aromatic substrates when used in combination with phosphorus pentoxide (P₂O₅) and nitric acid (HNO₃) scirp.orgresearchgate.netsemanticscholar.org.
One study investigated a catalytic system of M(acac)n/P₂O₅ (where M = Fe, Zn, Co, V, Al, Cr) for the nitration of ar-himachalene. This system demonstrated excellent selectivity, yielding mono-nitro products under mild conditions, which is a significant improvement over classical methods that produce a mixture of isomers scirp.orgsemanticscholar.org. It is proposed that a highly reactive nitrating agent, possibly N₂O₅, is generated in situ from the reaction between P₂O₅ and nitric acid, with the metal complex acting as the catalyst scirp.orgsemanticscholar.org.
Although this research highlights the potential of metal-2,4-pentanedionate compounds in catalysis, the studies did not include Rubidium-2,4-pentanedionate among the tested catalysts. The results for other metals, however, establish a clear precedent for this class of compounds.
| Catalyst (M(acac)n) | Time (hours) | Conversion (%) | Selectivity for mono-nitro product (%) |
|---|---|---|---|
| Fe(acac)₃ | 0.5 | 93 | 100 |
| V(acac)₃ | 1 | 90 | 100 |
| Co(acac)₂ | 2 | 85 | 100 |
| Zn(acac)₂ | 3 | 70 | 100 |
| Al(acac)₃ | 5 | 65 | 100 |
| Cr(acac)₃ | 5 | 60 | 100 |
Conditions: S/C=50, P₂O₅/M(acac)n = 14.8, 0.267 mol of HNO₃, room temperature, CH₂Cl₂. Conversion determined by gas chromatography. Note: Rubidium-2,4-pentanedionate was not evaluated in this study.
Beyond the potential for nitration reactions, specific, well-documented examples of Rubidium-2,4-pentanedionate catalyzing other major organic transformations, such as carbon-carbon bond formation or polymerization, are not readily found in the current body of scientific literature. For comparison, iron acetylacetonate complexes have been used in ethylene oligomerization, and nickel complexes are involved in cross-coupling reactions, illustrating the catalytic versatility of the acetylacetonate ligand when paired with suitable transition metals princeton.eduresearchgate.net. However, similar studies involving rubidium have not been reported.
Precatalysts Derived from Rubidium-2,4-pentanedionate for Homogeneous Catalysis
In homogeneous catalysis, a precatalyst is a stable compound that is converted into the active catalytic species under the reaction conditions mdpi.com. Metal acetylacetonate complexes are often used as precatalysts due to their stability and solubility. For example, Ruthenium(III) acetylacetonate has been shown to be an effective precatalyst for the homogeneous dehydrogenation of dimethylamine borane scispace.commetu.edu.trnih.gov. In this process, the Ru(III) complex is reduced in situ to a catalytically active Ru(II) species nih.gov.
While this demonstrates the principle for other metal acetylacetonates (B15086760), there is no specific research available that describes the use of Rubidium-2,4-pentanedionate as a precatalyst to generate active homogeneous catalysts for any particular transformation.
Heterogeneous Catalysis Utilizing Rubidium-2,4-pentanedionate Derivatives
Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, often a solid catalyst with liquid or gas reactants rsc.org. This approach simplifies catalyst separation and recycling dtu.dk. Molecular catalysts can be immobilized on solid supports to create heterogeneous catalysts dtu.dkabcr.com.
Currently, there are no available scientific reports detailing the synthesis or application of heterogeneous catalysts derived from Rubidium-2,4-pentanedionate. The development of such catalysts would involve anchoring the rubidium complex or a derivative onto a solid support like silica, alumina, or a polymer, but this area remains unexplored in the literature.
Role in Lewis Acid Catalysis
The role of a Lewis acid in catalysis involves the acceptance of an electron pair from a substrate, thereby activating the substrate towards a chemical reaction. While many transition metal and main group metal compounds are well-known Lewis acid catalysts, the specific application of Rubidium-2,4-pentanedionate in this capacity is not well-documented. In theory, the rubidium cation (Rb⁺) could interact with electron-rich centers in organic molecules, but its large ionic radius and low charge density would make it a very weak Lewis acid compared to other metal ions.
Research on Lewis acid catalysis predominantly focuses on metals with higher charge densities and more accessible empty orbitals. There is no substantial body of evidence in the reviewed literature to suggest that Rubidium-2,4-pentanedionate is a commonly employed or effective Lewis acid catalyst for a significant range of organic transformations.
Synergistic Catalytic Effects in Multi-Component Systems
Synergistic catalysis involves the cooperative action of two or more catalysts to achieve a chemical transformation with higher efficiency or selectivity than either catalyst could achieve alone. princeton.edu Multi-component reactions, where three or more reactants combine in a single step, often benefit from such synergistic catalytic systems. nih.gov
Environmental Aspects of Rubidium 2,4 Pentanedionate Non Toxicological
Degradation Pathways in Environmental Matrices
The degradation of Rubidium-2,4-pentanedionate in the environment will primarily involve the breakdown of the organic ligand, 2,4-pentanedionate.
In soil and aquatic environments, the 2,4-pentanedionate ligand is susceptible to microbial degradation. nih.gov Microorganisms can utilize it as a carbon and energy source. nih.gov The degradation process is influenced by factors such as the presence of acclimated microbial populations, temperature, pH, and oxygen availability. nih.govjuniperpublishers.com The initial step in the aerobic biodegradation of 2,4-pentanedionate involves enzymatic cleavage of the carbon-carbon bond, leading to the formation of acetate (B1210297) and 2-oxopropanal. wikipedia.org Further microbial metabolism can break down these intermediates into carbon dioxide and water. mdpi.com
In addition to microbial action, photodecomposition can contribute to the degradation of the 2,4-pentanedionate ligand, particularly in sunlit surface waters and on soil surfaces. nih.gov However, microbial degradation is generally considered the more significant pathway for the removal of this compound from the environment. nih.gov The half-life of similar organic compounds in soil can range from a few days to several weeks, depending on environmental conditions. juniperpublishers.comnih.govcdc.gov
The rubidium cation (Rb⁺), being a metallic element, does not undergo degradation. It will persist in the environment and its fate is determined by speciation and transport processes.
Table 1: Factors Influencing the Degradation of 2,4-pentanedionate in the Environment
| Factor | Influence on Degradation | References |
| Microbial Activity | Primary mechanism for breakdown in soil and water. | nih.gov |
| Sunlight (Photodegradation) | Can contribute to degradation, especially at the surface. | nih.gov |
| Temperature | Affects the rate of microbial metabolism. | juniperpublishers.com |
| pH | Influences microbial activity and the chemical form of the compound. | mdpi.com |
| Oxygen Availability | Aerobic degradation is generally more rapid than anaerobic degradation. | juniperpublishers.com |
| Soil Organic Matter | Can influence the bioavailability of the compound to microorganisms. | juniperpublishers.com |
Speciation in Natural and Engineered Systems
Upon dissolution in water, Rubidium-2,4-pentanedionate is expected to dissociate into the rubidium cation (Rb⁺) and the 2,4-pentanedionate anion (acac⁻).
The speciation of rubidium in natural waters is relatively straightforward. As an alkali metal, rubidium predominantly exists as the free hydrated cation, Rb⁺(aq). quora.comreddit.com It has a low tendency to form strong complexes with common inorganic ligands found in natural waters, such as chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and carbonate (CO₃²⁻). miami.edu Therefore, in most aquatic systems, the majority of dissolved rubidium will be present as the free ion. miami.edu
The 2,4-pentanedionate anion can exist in equilibrium with its protonated form, acetylacetone (B45752), depending on the pH of the surrounding medium. wikipedia.org In acidic conditions, the protonated form will be more prevalent, while in neutral to alkaline conditions, the anionic form will dominate. wikipedia.org The speciation of the ligand will influence its interaction with mineral surfaces and its bioavailability for microbial degradation.
Table 2: Predominant Species of Rubidium-2,4-pentanedionate Components in Aquatic Systems
| Component | Predominant Species | Environmental Conditions | References |
| Rubidium | Free hydrated cation (Rb⁺) | Most natural waters | quora.comreddit.com |
| 2,4-pentanedionate | Anion (acac⁻) | Neutral to alkaline pH | wikipedia.org |
| 2,4-pentanedionate | Protonated form (acetylacetone) | Acidic pH | wikipedia.org |
Interactions with Environmental Ligands
The dissociated components of Rubidium-2,4-pentanedionate will interact with various naturally occurring ligands in the environment, which can affect their mobility and fate.
The rubidium cation (Rb⁺), being a monovalent cation with a large ionic radius, exhibits relatively weak interactions with environmental ligands such as humic and fulvic acids. nih.gov These natural organic matter components are abundant in soils and aquatic systems and have numerous binding sites for metal ions. researchgate.netunl.edu While some complexation of Rb⁺ with humic substances can occur, the stability of these complexes is generally low compared to those formed with multivalent metal ions. nih.gov The interaction is primarily electrostatic in nature. unl.edu
The 2,4-pentanedionate anion can also interact with components of the environmental matrix. It may form complexes with other metal ions present in the soil and water. wikipedia.org Additionally, it can be sorbed to the surfaces of soil minerals, such as clays (B1170129) and metal oxides, although the extent of this sorption is generally limited due to its water solubility. unl.edu
Table 3: Interactions of Rubidium-2,4-pentanedionate Components with Environmental Ligands
| Component | Interacting Ligand | Nature of Interaction | Significance | References |
| Rubidium (Rb⁺) | Humic and Fulvic Acids | Weak electrostatic attraction and complexation. | Likely to have a minor impact on rubidium mobility. | nih.govunl.edu |
| 2,4-pentanedionate (acac⁻) | Dissolved Metal Ions | Formation of aqueous metal-acetylacetonate complexes. | Can influence the speciation of other metals. | wikipedia.org |
| 2,4-pentanedionate (acac⁻) | Mineral Surfaces | Sorption to soil particles. | Can retard the movement of the ligand through soil. | unl.edu |
Q & A
Basic: What synthetic methodologies are recommended for preparing Rubidium-2,4-pentanedionate with high purity?
Methodological Answer:
The synthesis typically involves ligand exchange reactions, where rubidium salts (e.g., Rb₂CO₃) react with 2,4-pentanedione (acetylacetone) in anhydrous solvents like tetrahydrofuran (THF) or ethanol. Key steps include:
- Precursor Selection: Use stoichiometric ratios (e.g., 1:2 Rb⁺:ligand) to avoid byproducts.
- Solvent Control: Anhydrous conditions prevent hydrolysis; THF is preferred for its moderate polarity and inertness .
- Purification: Recrystallization from non-polar solvents (e.g., hexane) or sublimation under reduced pressure enhances purity.
Advanced: How can reaction kinetics and solvent effects be optimized to improve yield and crystallinity? - Experimental Design: Use differential scanning calorimetry (DSC) to monitor reaction exotherms and identify optimal temperature ranges.
- Solvent Screening: Compare dielectric constants and coordination strengths of solvents (e.g., DMSO vs. THF) to rationalize ligand exchange efficiency .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing Rubidium-2,4-pentanedionate?
Methodological Answer:
- X-ray Diffraction (XRD): Single-crystal XRD is definitive for structural elucidation. Use SHELXL for refinement, ensuring proper treatment of thermal displacement parameters .
- Infrared (IR) Spectroscopy: Confirm ligand coordination via shifts in C=O (1600–1650 cm⁻¹) and C-O (1250–1350 cm⁻¹) stretches.
- NMR: ¹³C and ⁸⁷Rb NMR (solid-state) probe local symmetry and rubidium-ligand bonding environments .
Advanced: How can crystallographic disorder or twinning be resolved in XRD analysis? - Strategies: Employ twin refinement algorithms in SHELXL or use high-resolution synchrotron data. Cross-validate with PDF analysis of pair distribution functions .
Basic: How is the thermal stability of Rubidium-2,4-pentanedionate evaluated for high-temperature applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Conduct under inert gas (N₂/Ar) to track decomposition temperatures (typically 200–300°C).
- DSC: Identify phase transitions or melting points.
Advanced: What kinetic models (e.g., Kissinger, Ozawa) are suitable for quantifying decomposition pathways? - Methodology: Perform non-isothermal TGA at multiple heating rates. Fit data to model-free methods (e.g., Friedman) to derive activation energies and mechanistic insights .
Basic: What role does Rubidium-2,4-pentanedionate play in catalytic or materials synthesis applications?
Methodological Answer:
- Catalysis: Acts as a precursor in alkoxide-mediated reactions (e.g., polymerization or cross-coupling).
- Materials Science: Used in chemical vapor deposition (CVD) for rubidium-doped oxide films.
Advanced: How can mechanistic studies (e.g., DFT calculations) elucidate its reactivity in specific reactions? - Approach: Combine experimental kinetics with density functional theory (DFT) to map transition states and intermediate stability .
Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting points)?
Methodological Answer:
- Cross-Validation: Replicate experiments using standardized protocols (e.g., IUPAC guidelines) and multiple techniques (e.g., XRD for purity checks).
- Error Analysis: Quantify uncertainties in measurements (e.g., DSC calibration errors) and compare with literature methodologies .
Advanced: What strategies are effective for studying dynamic ligand behavior in solution using NMR?
Methodological Answer:
- Variable-Temperature NMR: Track line broadening or coalescence to estimate exchange rates between ligand conformers.
- Isotopic Labeling: Use ¹³C-enriched ligands to enhance signal resolution in crowded spectra .
Advanced: How can computational modeling predict electronic or magnetic properties of Rubidium-2,4-pentanedionate?
Methodological Answer:
- Software Tools: Use Gaussian or ORCA for DFT calculations. Optimize geometry with B3LYP functionals and LANL2DZ basis sets for rubidium.
- Validation: Compare calculated IR/Raman spectra with experimental data to refine models .
Basic: What safety protocols are essential when handling Rubidium-2,4-pentanedionate?
Methodological Answer:
- Exposure Control: Use fume hoods and PPE (gloves, goggles) to prevent inhalation/contact.
- Waste Management: Neutralize with dilute acetic acid before disposal. Avoid aqueous release due to potential environmental persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
